molecular formula C10H15NO3 B137584 (2,4,5-Trimethoxyphenyl)methanamine CAS No. 154584-98-2

(2,4,5-Trimethoxyphenyl)methanamine

Cat. No.: B137584
CAS No.: 154584-98-2
M. Wt: 197.23 g/mol
InChI Key: CXFDSHYASCMRFH-UHFFFAOYSA-N
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Description

(2,4,5-Trimethoxyphenyl)methanamine, also known as 2,4,5-trimethoxybenzylamine, is an organic compound with the molecular formula C10H15NO3. It is characterized by the presence of three methoxy groups attached to a benzene ring and an amine group attached to the benzyl position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-Trimethoxyphenyl)methanamine typically involves the reduction of 2,4,5-trimethoxybenzaldehyde. One common method is the reduction using sodium borohydride (NaBH4) in methanol, followed by the reaction with ammonium chloride (NH4Cl) to yield the desired amine . The reaction conditions generally involve:

  • Dissolving 2,4,5-trimethoxybenzaldehyde in methanol.
  • Adding sodium borohydride slowly while maintaining the temperature at around 0°C.
  • After the reduction is complete, adding ammonium chloride to the reaction mixture.
  • Isolating the product by filtration and purification.

Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation over palladium on carbon (Pd/C) is also a viable method for the reduction of 2,4,5-trimethoxybenzaldehyde to the corresponding amine .

Chemical Reactions Analysis

Types of Reactions: (2,4,5-Trimethoxyphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

(2,4,5-trimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFDSHYASCMRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407029
Record name 2,4,5-Trimethoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154584-98-2
Record name 2,4,5-Trimethoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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